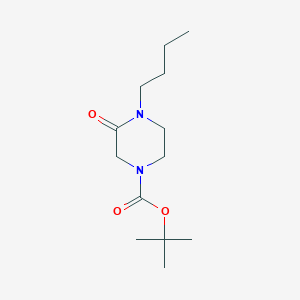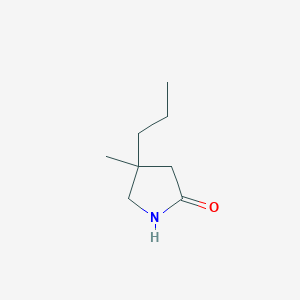
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is an organic compound with a unique structure that includes a bicyclic indene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine typically involves the reaction of indene derivatives with dimethylamine under controlled conditions. One common method includes the hydrogenation of indene followed by amination with dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where indene is hydrogenated in the presence of a catalyst such as palladium or platinum. The resulting product is then reacted with dimethylamine to yield this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: More saturated amine derivatives.
Substitution: Halogenated or other functionalized derivatives.
Applications De Recherche Scientifique
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mécanisme D'action
The mechanism of action of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine involves its interaction with specific molecular targets. As an electron donor, it can participate in redox reactions, influencing the conductivity of materials in which it is incorporated. Its effects are mediated through pathways involving electron transfer and molecular interactions with other components in the system.
Comparaison Avec Des Composés Similaires
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another compound with a similar structure and application as an n-type dopant.
Indane Derivatives: Compounds such as 1-methylindane and 2-methylindane share a similar indene core structure.
Uniqueness: 4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is unique due to its specific substitution pattern and its ability to act as a strong electron donor. This makes it particularly valuable in applications requiring high conductivity and stability.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,6-7,12H2,1-2H3 |
Clé InChI |
WLTCYPWBPLAXGP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1CCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


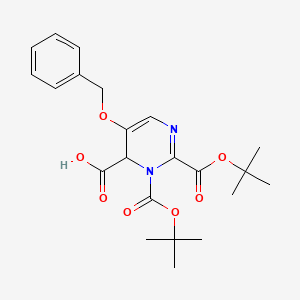
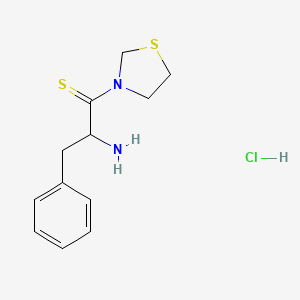
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)
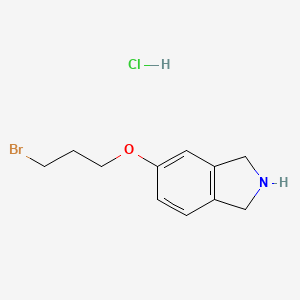
![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)


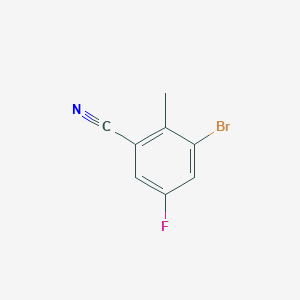
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
